molecular formula C18H22O10S2 B14165124 1,6-Di-O-(benzenesulfonyl)hexitol CAS No. 6331-08-4

1,6-Di-O-(benzenesulfonyl)hexitol

Cat. No.: B14165124
CAS No.: 6331-08-4
M. Wt: 462.5 g/mol
InChI Key: RNFVCBBGDQMRMN-UHFFFAOYSA-N
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Description

1,6-Di-O-(benzenesulfonyl)hexitol is a hexitol derivative functionalized with benzenesulfonyl groups at the 1 and 6 positions. Hexitols, such as glucitol (sorbitol), are six-carbon sugar alcohols, and sulfonylation introduces sulfonate ester groups, enhancing reactivity and utility in organic synthesis. This compound is synthesized via sulfonation of hexitols using benzenesulfonyl chloride (TsCl) under controlled conditions, typically in dichloromethane (DCM) with triethylamine (Et₃N) as a base . Its structure renders it valuable as an intermediate in pharmaceuticals, polymers, and materials science.

Properties

CAS No.

6331-08-4

Molecular Formula

C18H22O10S2

Molecular Weight

462.5 g/mol

IUPAC Name

[6-(benzenesulfonyloxy)-2,3,4,5-tetrahydroxyhexyl] benzenesulfonate

InChI

InChI=1S/C18H22O10S2/c19-15(11-27-29(23,24)13-7-3-1-4-8-13)17(21)18(22)16(20)12-28-30(25,26)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2

InChI Key

RNFVCBBGDQMRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(COS(=O)(=O)C2=CC=CC=C2)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di-O-(benzenesulfonyl)hexitol typically involves the reaction of hexitol with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective sulfonylation at the 1 and 6 positions. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of 1,6-Di-O-(benzenesulfonyl)hexitol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,6-Di-O-(benzenesulfonyl)hexitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted hexitol compounds .

Scientific Research Applications

1,6-Di-O-(benzenesulfonyl)hexitol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe in enzyme assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,6-Di-O-(benzenesulfonyl)hexitol involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Functional Groups Molecular Features
1,6-Di-O-(benzenesulfonyl)hexitol Two benzenesulfonyl esters, hydroxyl groups High hydrophobicity (log Pow ~3.5–4.0*)
1,6-Hexanediol Two hydroxyl groups Linear diol; log Pow ~0.2 (calculated)
1,6-Thioanhydro-D-glucitol Thioether ring, hydroxyl groups Sulfur-containing cyclic structure

*Estimated based on benzenesulfonyl chloride’s log Pow (2.94) and additive effects of two sulfonyl groups.

Key Observations :

  • Hydrophobicity : The benzenesulfonyl groups significantly increase hydrophobicity compared to 1,6-hexanediol, which is water-soluble due to its diol structure .
  • Reactivity : Sulfonate esters in 1,6-di-O-(benzenesulfonyl)hexitol are susceptible to nucleophilic displacement, making it reactive in cross-coupling or polymerization reactions. In contrast, 1,6-thioanhydro-D-glucitol’s thioether ring enables participation in redox or ring-opening reactions .

Key Differences :

  • Sulfonation vs. Acylation : 1,6-Di-O-(benzenesulfonyl)hexitol uses sulfonating agents (TsCl), whereas N-(6-mercaptohexyl)benzamide employs acyl chlorides (e.g., benzoyl chloride) .
  • Cyclization : Thioanhydro derivatives require sulfur-containing reagents and cyclization steps, distinct from linear sulfonate esters .

Stability and Reactivity

Compound Stability Concerns Reactivity Profile
1,6-Di-O-(benzenesulfonyl)hexitol Sensitive to light/moisture; may decompose under heat Nucleophilic substitution (e.g., with amines, alkoxides)
1,6-Hexanediol Stable under ambient conditions Esterification, hydrogen bonding
Benzenesulfonyl Chloride Reacts violently with water/oxidizers Sulfonating agent; releases SOx upon decomposition

Safety Notes:

  • 1,6-Di-O-(benzenesulfonyl)hexitol shares hazards with its precursor (TsCl), including skin/eye irritation .
  • 1,6-Hexanediol is classified as non-hazardous, highlighting the safety advantage of non-sulfonated diols .

Research Findings :

  • Sulfonated hexitols exhibit superior leaving-group ability compared to acetylated analogs, enabling efficient glycosidic bond formation .
  • Thioanhydro derivatives demonstrate unique conformational flexibility due to sulfur’s larger atomic radius, influencing their stereochemical outcomes in synthesis .

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